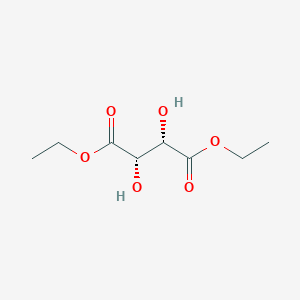

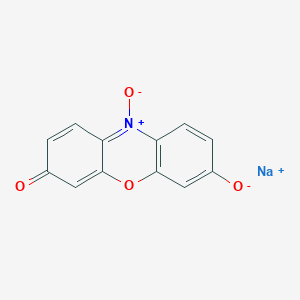

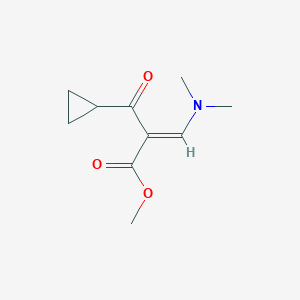

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate and its derivatives are synthesized through various chemical reactions, offering versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

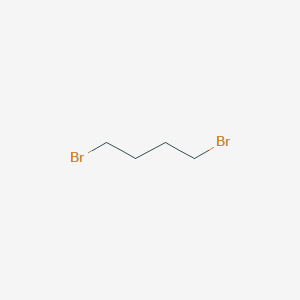

The molecular structure of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate includes a cyclopropane ring, which is a key feature affecting its reactivity and the types of heterocycles it can form. The orientation around the double bond and the intramolecular coordination influence the reactivity with various nucleophiles and electrophiles, leading to a broad array of heterocyclic compounds.

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, including cyclopropanation, which can occur at different positions depending on the reaction conditions. For example, cyclopropanation with dichlorocarbene and diazomethane leads to various reaction outcomes, illustrating the compound's versatility in synthetic chemistry (Kasradze et al., 2009).

Physical Properties Analysis

The physical properties of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, such as melting point, boiling point, and solubility, are crucial for determining its suitability in various chemical reactions and processes. These properties are influenced by the compound's molecular structure, particularly the cyclopropane ring and the functional groups attached to it.

Chemical Properties Analysis

The chemical properties of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, including its reactivity with nucleophiles and electrophiles, are central to its role as a versatile synthon for heterocyclic synthesis. Its ability to undergo various transformations, such as cyclopropanation, Baylis-Hillman reactions, and reactions with carbene intermediates, underscores its utility in organic synthesis (Gimazetdinov et al., 2017).

科学的研究の応用

Amyloid Imaging in Alzheimer's Disease

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, as part of a broader class of compounds, has applications in the development of amyloid imaging ligands. These ligands, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), are used for measuring amyloid in vivo in the brains of patients with Alzheimer's disease. PET amyloid imaging, facilitated by these compounds, marks a breakthrough in understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).

Chemical Reactivity and Organic Synthesis

The structural element of methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate, particularly the cyclopropane ring, is significant in organic chemistry for its reactivity and utility in synthesis. Oxidation of methylene groups activated by adjacent cyclopropane rings is a direct approach towards carbonylcyclopropanes. This method avoids unnecessary synthetic stages and aligns with the principles of atom economy. Such transformations are vital for the development of new synthetic methodologies and the preparation of cyclopropylketones, which are valuable in various organic syntheses (Sedenkova et al., 2018).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl (E)-2-(cyclopropanecarbonyl)-3-(dimethylamino)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11(2)6-8(10(13)14-3)9(12)7-4-5-7/h6-7H,4-5H2,1-3H3/b8-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMSJMWJBYITQW-SOFGYWHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C(=O)C1CC1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C(=O)C1CC1)/C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-cyclopropanecarbonyl-3-(dimethylamino)prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B41619.png)

![N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide](/img/structure/B41628.png)